Benzyl 3,4-dihydropyridine-1(2H)-carboxylate
Overview
Description
Synthesis Analysis
The synthesis of related dihydropyridine compounds often involves reactions of benzaldehyde, aniline, and ethylacetoacetate, sometimes using l-proline-Fe(III) complex as a catalyst at room temperature. Such synthesis methods are characterized by spectral methods and X-ray diffraction studies (Sambyal et al., 2011).
Molecular Structure Analysis
The crystal and molecular structures of related dihydropyridine compounds have been explored through X-ray diffraction methods. These studies reveal details about the conformation of the dihydropyridine ring and the spatial arrangement of substituent groups (Iwasaki et al., 1987).
Chemical Reactions and Properties
Dihydropyridines can undergo various functionalization reactions, such as with 2,3-diaminopyridine, leading to different products depending on the reaction conditions and the presence of bases or other reagents (Yıldırım et al., 2005). Additionally, the reactivity of zinc carboxylate complexes with dihydropyridine derivatives highlights the versatility of these compounds in catalyzing carbon-carbon bond formation reactions (Singh et al., 2011).
Physical Properties Analysis
The physical properties of dihydropyridine derivatives, such as crystalline structure and conformation, are crucial in understanding their behavior in different chemical environments. These properties are often elucidated through X-ray crystallography, revealing details like flat boat conformations and the arrangement of phenyl rings (Iwasaki et al., 1987).
Chemical Properties Analysis
The chemical properties of dihydropyridine compounds are influenced by their molecular structure. For instance, the presence of benzyl groups and their orientation relative to the dihydropyridine ring can affect the compound's reactivity and interaction with other molecules. These properties are often studied through spectroscopic methods and theoretical calculations, providing insights into their potential applications in organic synthesis and coordination chemistry (Mekheimer et al., 1997).
Scientific Research Applications
Visible-Light-Mediated Carboxylation
A study highlights that the visible-light-mediated carboxylation of benzylic C-H bonds with CO2 can produce 2-arylpropionic acids under metal-free conditions. This method enables the synthesis of various drugs (Meng et al., 2019).
Role in Reduction Reactions
Another research found that carboxylic acids are crucial in the reduction of nitrosobenzene by dihydropyridine in acetonitrile, with the major product being hydroxylamine when dihydropyridine is used in excess (Awano & Tagaki, 1986).
Anticancer Drug Synthesis
The compound is also used in the synthesis of Tert-butyl 4-formyl-3, 6-dihydropyridine-1(2H)-carboxylate, an important intermediate for small molecule anticancer drugs (Zhang et al., 2018).
Borohydride Synthesis
It's involved in the production of stable pyridinium borohydride, advancing the use of biologically inspired hydride donors in borohydride synthesis (WilkinsLewis et al., 2017).
Crystal Structure Analysis
The crystal structures of related dihydropyridine derivatives reveal their potential applications in organic synthesis due to their similarity in molecular orbitals (Iwasaki et al., 1987).
Synthesis of Carboxylic Acid Fluorides
1-Acyl-4-benzylpyridinium tetrafluoroborates, related to this compound, are generated in situ, allowing for the convenient synthesis of carboxylic acid fluorides (Wagner et al., 1999).
Diverse Compound Synthesis
The compound is used in a three-step method for preparing diverse N-substituted 3,4-dihydroisoquinolin-1(2H)-one compounds from 2-bromobenzoate precursors (Freeman et al., 2023).
Potential in Pharmacology
There is research suggesting its derivatives might have potential as calcium-channel antagonists (Linden et al., 2011).
Mechanism of Action
Target of Action
Related compounds such as 1,4-dihydropyridines are known to act as calcium channel blockers .
Mode of Action
If we consider the action of related compounds, 1,4-dihydropyridines, they function by inhibiting calcium influx, thereby affecting various physiological processes .
Biochemical Pathways
Related compounds such as 1,4-dihydropyridines are known to affect a variety of biological targets and physiological effects .
Result of Action
Related compounds such as 1,4-dihydropyridines have been reported to have a wide range of pharmacological activities such as antimicrobial, antidepressant anti-hypertensive, anticancer, antiplatelet, antiulcer, herbicidal, antifeedant and various other anticipated biological activities .
properties
IUPAC Name |
benzyl 3,4-dihydro-2H-pyridine-1-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO2/c15-13(14-9-5-2-6-10-14)16-11-12-7-3-1-4-8-12/h1,3-5,7-9H,2,6,10-11H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LLRZWESXFFNSKX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC=CN(C1)C(=O)OCC2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00576114 | |
Record name | Benzyl 3,4-dihydropyridine-1(2H)-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00576114 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
68471-58-9 | |
Record name | Benzyl 3,4-dihydropyridine-1(2H)-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00576114 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 68471-58-9 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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